molecular formula C9H15ClN4S B2387979 5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride CAS No. 2287285-95-2

5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride

Cat. No.: B2387979
CAS No.: 2287285-95-2
M. Wt: 246.76
InChI Key: DYRIIPYNPGDHLJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride is a heterocyclic compound that contains a thiadiazole ring, a piperazine moiety, and a cyclopropyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-cyclopropylpyrazole with a suitable thiadiazole precursor under basic conditions . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride involves its interaction with specific molecular targets in biological systems. The thiadiazole ring and piperazine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride is unique due to the presence of the cyclopropyl group and piperazine moiety, which can enhance its biological activity and specificity. The combination of these structural features makes it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

5-cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S.ClH/c1-2-7(1)8-11-9(12-14-8)13-5-3-10-4-6-13;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRIIPYNPGDHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NS2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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